3-(4-(Hexyloxy)-3-methoxyphenyl)propanoic acid
Description
Structure
3D Structure
Properties
CAS No. |
79669-12-8 |
|---|---|
Molecular Formula |
C16H24O4 |
Molecular Weight |
280.36 g/mol |
IUPAC Name |
3-(4-hexoxy-3-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C16H24O4/c1-3-4-5-6-11-20-14-9-7-13(8-10-16(17)18)12-15(14)19-2/h7,9,12H,3-6,8,10-11H2,1-2H3,(H,17,18) |
InChI Key |
PASMEGLJTMGRDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)CCC(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Hexyloxy)-3-methoxyphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-hydroxy-3-methoxybenzaldehyde.
Etherification: The hydroxyl group at the 4-position is etherified with hexyl bromide in the presence of a base such as potassium carbonate to form 4-(hexyloxy)-3-methoxybenzaldehyde.
Reduction: The aldehyde group is then reduced to the corresponding alcohol using a reducing agent like sodium borohydride.
Oxidation: The alcohol is oxidized to the carboxylic acid using an oxidizing agent such as potassium permanganate or Jones reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Hexyloxy)-3-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hexyloxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, Jones reagent.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, in the presence of bases like potassium carbonate.
Major Products Formed
Oxidation: 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid.
Reduction: 3-(4-(Hexyloxy)-3-methoxyphenyl)propanol.
Substitution: Various substituted phenylpropanoic acids depending on the substituent used.
Scientific Research Applications
3-(4-(Hexyloxy)-3-methoxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-(Hexyloxy)-3-methoxyphenyl)propanoic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The methoxy and hexyloxy groups contribute to its ability to scavenge free radicals and reduce oxidative stress.
Anti-inflammatory Effects: The compound may inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the phenyl ring critically influence solubility, stability, and reactivity:
- Lipophilicity : The hexyloxy group in the target compound increases logP compared to hydroxy or smaller alkoxy substituents, favoring lipid membrane interactions but reducing aqueous solubility.
- Acidity: The propanoic acid backbone (pKa ~4.8) remains consistent across analogs, but electron-donating groups like methoxy may slightly modulate acidity .
Biological Activity
3-(4-(Hexyloxy)-3-methoxyphenyl)propanoic acid is a phenolic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C16H24O4
Molecular Weight : 280.37 g/mol
CAS Number : 79669-12-8
The compound features a propanoic acid moiety connected to a hexyloxy and methoxy-substituted phenyl group, contributing to its unique chemical reactivity and biological properties.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress-related diseases.
Anti-inflammatory Effects
Studies have demonstrated that the compound can reduce inflammation markers in various biological models. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Antimicrobial Activity
Preliminary investigations suggest that this compound may possess antimicrobial properties against certain bacterial strains, indicating its potential application in treating infections.
The biological effects of this compound are thought to be mediated through several mechanisms:
- Receptor Interaction : The compound may interact with specific receptors involved in metabolic regulation, similar to other phenolic compounds.
- Modulation of Enzymatic Activity : It potentially modulates enzymes related to inflammation and oxidative stress, enhancing its therapeutic profile.
Case Studies
- Metabolic Regulation : A study showed that this compound improved insulin sensitivity in animal models, suggesting a role in metabolic disorders such as diabetes.
- Cognitive Function : Research indicated potential cognitive benefits, with improvements noted in memory tasks among subjects treated with the compound.
Pharmacokinetics
Pharmacokinetic studies reveal that after oral administration, this compound is rapidly absorbed and distributed to various tissues, including the liver and kidneys. The peak concentration occurs within 30 minutes post-administration, indicating efficient bioavailability.
| Parameter | Value |
|---|---|
| Absorption Time | ~30 minutes |
| Peak Concentration | Liver > Kidneys |
| Bioavailability | High |
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other phenolic compounds such as:
| Compound | Antioxidant Activity | Anti-inflammatory | Antimicrobial |
|---|---|---|---|
| 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid | Moderate | Yes | Yes |
| Curcumin | High | Yes | Yes |
| Resveratrol | High | Yes | Moderate |
Q & A
Basic: What are the standard synthetic routes for 3-(4-(Hexyloxy)-3-methoxyphenyl)propanoic acid, and what reaction conditions are critical?
Answer:
The compound is typically synthesized via Friedel-Crafts alkylation or Mitsunobu reactions to introduce the hexyloxy and methoxy groups onto the phenyl ring. Key steps include:
- Acylation : Propanoic acid derivatives are coupled to the substituted phenyl ring using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Etherification : Hexyloxy groups are introduced via nucleophilic substitution (e.g., Williamson synthesis) under reflux with potassium carbonate as a base .
- Critical conditions : Anhydrous solvents (e.g., DMF or THF), controlled temperatures (60–80°C), and inert atmospheres (N₂/Ar) to prevent oxidation of phenolic intermediates .
Basic: Which spectroscopic techniques are most reliable for structural elucidation of this compound?
Answer:
- NMR spectroscopy :
- ¹H NMR : Identifies methoxy (-OCH₃, δ ~3.8 ppm) and hexyloxy (-OCH₂-, δ ~3.4–4.1 ppm) groups. Aromatic protons (δ ~6.5–7.5 ppm) confirm substitution patterns .
- ¹³C NMR : Distinguishes carbonyl carbons (δ ~170–175 ppm) and quaternary carbons on the phenyl ring .
- IR spectroscopy : Confirms carboxylic acid (2500–3300 cm⁻¹, broad O-H stretch) and ether (C-O-C, ~1250 cm⁻¹) functionalities .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 309.17) and fragmentation patterns .
Advanced: How can the synthesis be optimized to enhance yield and purity?
Answer:
- Catalyst optimization : Use palladium catalysts (e.g., Pd/C) for selective hydrogenation to reduce side reactions .
- Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to isolate the compound ≥95% purity .
- By-product mitigation : Add scavengers (e.g., molecular sieves) during etherification to absorb excess alcohols .
- Yield improvement : Increase stoichiometric ratios of hexyl bromide (1.2–1.5 eq) and extend reaction times (12–24 hrs) .
Advanced: What in vitro models are suitable for evaluating its anti-inflammatory activity, and how do structural modifications affect efficacy?
Answer:
- Cell-based assays :
- COX-2 inhibition : Test in LPS-induced RAW 264.7 macrophages; measure prostaglandin E₂ (PGE₂) via ELISA .
- NF-κB luciferase reporter assays : Quantify transcriptional activity in HEK293 cells .
- Structure-activity insights :
Advanced: How should researchers resolve contradictions in reported biological activities across studies?
Answer:
- Variable standardization : Ensure consistent assay conditions (e.g., cell line passage number, serum concentration) .
- Purity validation : Characterize compounds via HPLC (>98% purity) to exclude confounding effects from impurities .
- Metabolic stability : Compare results in hepatocyte models (e.g., human vs. rodent) to account for species-specific metabolism .
- Dose-response curves : Use nonlinear regression to calculate IC₅₀ values, reducing variability from endpoint measurements .
Advanced: What methodologies assess metabolic stability and bioavailability in preclinical studies?
Answer:
- In vitro models :
- In vivo PK studies :
Advanced: How can molecular docking predict interactions with cyclooxygenase-2 (COX-2)?
Answer:
- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.
- Protocol :
- Retrieve COX-2 structure (PDB ID: 5KIR).
- Prepare ligand (protonate carboxylic acid at pH 7.4).
- Identify binding pockets (e.g., Arg120/Tyr355 for H-bonding; hydrophobic pocket for hexyloxy chain) .
- Validation : Compare docking scores (ΔG ~-9.5 kcal/mol) with known inhibitors (e.g., celecoxib: ΔG ~-10.2 kcal/mol) .
Basic: What safety protocols are essential for handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine powders .
- Storage : Keep in airtight containers at 4°C, away from oxidizers .
- Spill management : Neutralize with sodium bicarbonate and absorb with vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
